4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a fluorine atom, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the aromatic ring can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the fluorinated aromatic compound.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the use of scalable reaction conditions, cost-effective reagents, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinyl and fluorinated aromatic compounds.
Scientific Research Applications
4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom enhances its binding affinity and selectivity, while the pyridinyl group facilitates interactions with biological macromolecules. The sulfonamide group is crucial for its pharmacological activity, contributing to its ability to inhibit enzyme activity or modulate receptor function .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzenesulfonamide: Lacks the pyridinyl group, resulting in different biological activity.
2-Methyl-N-pyridin-4-ylbenzenesulfonamide: Lacks the fluorine atom, affecting its binding affinity and selectivity.
4-Fluoro-N-pyridin-4-ylbenzenesulfonamide: Lacks the methyl group, influencing its chemical reactivity and pharmacological properties.
Uniqueness
4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is unique due to the combined presence of the fluorine, methyl, and pyridinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-8-10(13)2-3-12(9)18(16,17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKVZDVSBZZZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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